REACTION_SMILES
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[CH2:53]1[O:54][CH2:55][CH2:56][O:57][CH2:58]1.[CH3:41][NH:42][CH:43]1[CH2:44][CH2:45][CH2:46][CH2:47][CH:48]1[NH:49][CH3:50].[Cu:51][I:52].[I:32][c:33]1[cH:34][cH:35][c:36]([S:39][CH3:40])[cH:37][cH:38]1.[K+:29].[K+:30].[K+:31].[P:24]([O-:25])([O-:26])([O-:27])=[O:28].[nH:1]1[cH:2][cH:3][c:4]2[c:5]([O:10][CH:11]3[CH2:12][CH2:13][N:14]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:15][CH2:16]3)[cH:6][cH:7][cH:8][c:9]12>>[n:1]1(-[c:33]2[cH:34][cH:35][c:36]([S:39][CH3:40])[cH:37][cH:38]2)[cH:2][cH:3][c:4]2[c:5]([O:10][CH:11]3[CH2:12][CH2:13][N:14]([C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[CH2:15][CH2:16]3)[cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CCCCC1NC
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(Oc2cccc3[nH]ccc23)CC1
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Name
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Type
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product
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Smiles
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CSc1ccc(-n2ccc3c(OC4CCN(C(=O)OC(C)(C)C)CC4)cccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |